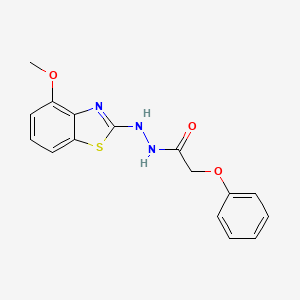

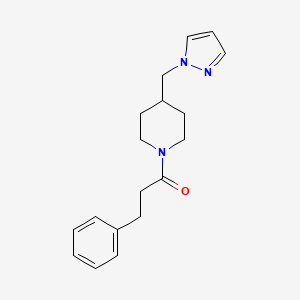

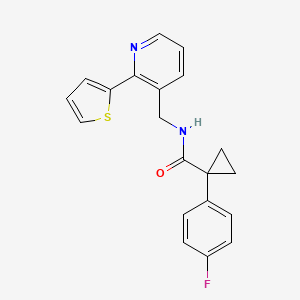

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis pathway for “N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Molecular Structure Analysis

The molecular formula of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is C16H12N4O2S2 . It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” include condensation, reduction, and nucleophilic substitution. The condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde forms a Schiff base. This Schiff base is then reduced with sodium borohydride to form a hydrazine. Finally, the hydrazine reacts with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Physical And Chemical Properties Analysis

“N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 99.7±0.3 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 133 Å2 , and its molar volume is 234.8±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. This research represents the first instance of using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones. These compounds were evaluated for antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains, showing moderate activities. Additionally, certain derivatives displayed antimalarial potential, suggesting that structural modifications could enhance biological activity. The hemolytic activity and mammalian cell toxicity assessments indicated these compounds' potential as medicinal candidates (Alborz et al., 2018).

Chemotherapeutic Agent Development

Another research endeavor designed and synthesized hydrazide and oxadiazole derivatives, starting with 3-methoxyphenol. The synthesized N’-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives were evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. Compounds exhibited higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. Screening for antiproliferative activity against human tumor cell lines revealed that certain derivatives displayed significant inhibitory activity, particularly against A549 lung and MCF7 breast cancer cell lines, highlighting their promise as chemotherapeutic agents (Kaya et al., 2017).

Liquid Crystalline Behavior and Supramolecular Structure

Research on hydrazide-modified 4-methoxyazobenzene derivatives explored their liquid crystalline properties and supramolecular structure. The study found that the length and parity of the alkyl spacer significantly influence both the supramolecular structure and the liquid crystalline properties of these compounds. This research contributes to the understanding of how chemical modifications can impact the material properties of compounds for potential applications in liquid crystal technology (Bai et al., 2005).

Propriétés

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-8-5-9-13-15(12)17-16(23-13)19-18-14(20)10-22-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBSCBCREBVNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326185 |

Source

|

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851978-54-6 |

Source

|

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)

![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

![9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649980.png)

![1-(3-oxo-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649988.png)